Trelagliptin mechanism of action
Trelagliptin mechanism of action
An In-depth Technical Guide to the Mechanism of Action of Trelagliptin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trelagliptin, marketed under trade names like Zafatek, is a potent, selective, and orally active dipeptidyl peptidase-4 (DPP-4) inhibitor used for the management of type 2 diabetes mellitus (T2DM).[1][2] Developed by Takeda Pharmaceutical Company, its distinct pharmacokinetic profile allows for a convenient once-weekly dosing regimen, which may improve patient adherence to therapy.[1][3] This guide provides a comprehensive technical overview of the core mechanism of action of Trelagliptin, its molecular interactions, the resultant signaling cascades, and the key experimental data that define its pharmacological profile.
Core Mechanism: Competitive and Reversible Inhibition of DPP-4
The primary mechanism of action of Trelagliptin is the inhibition of the enzyme dipeptidyl peptidase-4.[4] DPP-4 is a serine exopeptidase that is ubiquitously expressed on the surface of most cell types and also exists in a soluble form in plasma.[5][6] Its key role in glucose homeostasis is the rapid inactivation of the incretin hormones: glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5][7][8] These hormones are secreted by enteroendocrine cells in the gut in response to food intake and are crucial for potentiating glucose-stimulated insulin secretion.[7][9]
Trelagliptin acts as a reversible and substrate-competitive inhibitor of DPP-4.[10][11][12] It binds non-covalently to the active site of the DPP-4 enzyme, directly competing with the natural substrates, GLP-1 and GIP.[10][12][13] By occupying the active site, Trelagliptin prevents the proteolytic cleavage and subsequent inactivation of these incretin hormones, thereby increasing the circulating concentrations of their active forms.[2][8]
Molecular and Kinetic Profile
Trelagliptin's efficacy is defined by its high potency, selectivity, and unique slow-binding kinetics.
Potency and Selectivity
In vitro studies have demonstrated that Trelagliptin is a highly potent inhibitor of human DPP-4, with IC50 values in the low nanomolar range.[10][12] Its potency is approximately 4-fold greater than that of alogliptin and 12-fold greater than sitagliptin.[10][11][14] A critical feature for its safety profile is its high selectivity for DPP-4 over other related proteases, such as DPP-8 and DPP-9, minimizing the risk of off-target effects.[10][11]
Table 1: In Vitro DPP-4 Inhibitory Activity of Trelagliptin and Comparators
| Compound | Source of Human DPP-4 | IC50 (nmol/L) | Reference |
|---|---|---|---|
| Trelagliptin | Plasma | 4.2 | [10][12] |
| Caco-2 cells | 5.4 | [10][12] | |
| Alogliptin | Plasma | ~17 | [10] |
| Sitagliptin | Plasma | ~50 |[10] |
Table 2: Selectivity of Trelagliptin for DPP-4 over Related Proteases
| Protease | Trelagliptin IC50 (nmol/L) | Selectivity (fold vs. DPP-4) | Reference |
|---|---|---|---|
| DPP-4 | 4.2 | - | [10] |
| DPP-8 | >100,000 | >23,800 | [10][11] |
| DPP-9 | >100,000 | >23,800 |[10][11] |
Binding Kinetics
Kinetic analyses reveal that Trelagliptin is a slow-binding inhibitor of DPP-4.[10][11][12] This characteristic, combined with a notably slow dissociation rate, is a key contributor to its sustained pharmacodynamic effect and suitability for once-weekly dosing.[1][10] The half-life for the dissociation of the Trelagliptin-DPP-4 complex is significantly longer than that of other daily-dosed DPP-4 inhibitors.[1][10] X-ray crystallography studies have confirmed a non-covalent interaction between Trelagliptin and the DPP-4 active site.[11][12]
Table 3: Kinetic Parameters of DPP-4 Inhibitor Interaction
| Inhibitor | Interaction Type | Dissociation Half-life (t½) | Reference |
|---|---|---|---|
| Trelagliptin | Non-covalent, Slow-binding | ≈ 30 minutes | [1][10][11] |
| Alogliptin | Non-covalent | ≈ 3.7 minutes | [10] |
| Vildagliptin | Covalent | < 2 minutes |[1] |
Downstream Signaling: Enhancement of the Incretin Effect
By preventing the degradation of GLP-1 and GIP, Trelagliptin enhances their physiological actions, collectively known as the "incretin effect".[5][7]
Pancreatic β-Cell Signaling
Elevated levels of active GLP-1 and GIP bind to their respective G protein-coupled receptors (GLP-1R and GIPR) on pancreatic β-cells.[9][15] This receptor activation initiates a downstream signaling cascade, primarily through the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[9][16] The rise in cAMP activates two key effector proteins: Protein Kinase A (PKA) and Exchange Protein Activated by cAMP 2 (EPAC2).[9][17] The coordinated action of PKA and EPAC2 modulates ion channel activity and enhances the exocytosis of insulin-containing granules in a strictly glucose-dependent manner.[9] This glucose dependency is a hallmark of the incretin system and significantly lowers the risk of hypoglycemia compared to other insulin secretagogues.[1][2]
Pancreatic α-Cell Regulation
In addition to stimulating insulin secretion, the enhanced GLP-1 signaling suppresses the release of glucagon from pancreatic α-cells during hyperglycemic conditions.[1][5][18] Glucagon is a counter-regulatory hormone that increases hepatic glucose production.[4] By inhibiting its release, Trelagliptin contributes to the reduction of both fasting and postprandial glucose levels.[4][5]
Pharmacodynamics and Clinical Efficacy
The potent, selective, and slow-dissociation inhibition of DPP-4 translates into a sustained pharmacodynamic effect. A single 100 mg dose of Trelagliptin can maintain over 70% DPP-4 inhibition for a full week (168 hours).[1][10] This prolonged action underpins its once-weekly dosing schedule.
Table 4: Pharmacodynamic Profile of Trelagliptin
| Parameter | Value | Reference |
|---|---|---|
| Plasma Concentration for 70% DPP-4 Inhibition | 2.31 ng/mL | [10] |
| Plasma Concentration for 80% DPP-4 Inhibition | 3.13 ng/mL | [10] |
| DPP-4 Inhibition at 168 hours (post 100 mg dose) | ~75-80% |[10][19] |
Clinical trials have confirmed the efficacy of Trelagliptin. Phase 3 studies have shown that once-weekly Trelagliptin is non-inferior to once-daily DPP-4 inhibitors like alogliptin and vildagliptin in reducing glycated hemoglobin (HbA1c) over 16 to 24 weeks.[19][20]
Table 5: Summary of Clinical Efficacy Data for Trelagliptin
| Trial Design | Comparator | Duration | Mean Baseline HbA1c | Change from Baseline in HbA1c | Reference |
|---|---|---|---|---|---|
| Phase 3, Double-blind | Alogliptin 25 mg (daily) | 24 weeks | 7.73% | Not specified, non-inferiority met | [19][21] |
| Phase 3, Open-label | Vildagliptin 50 mg (twice daily) | 16 weeks | ~8.1% | -0.89% (Trelagliptin) vs. -1.00% (Vildagliptin) | [20] |
| Phase 2, Placebo-controlled | Placebo | 12 weeks | ~7.9-8.0% | Dose-dependent decrease (significant vs. placebo) |[19][21] |
Key Experimental Methodologies
The characterization of Trelagliptin's mechanism of action relies on a set of established biochemical and biophysical assays.
In Vitro DPP-4 Inhibition Assay
This assay quantifies the inhibitory potency (IC50) of a compound against the DPP-4 enzyme.
-
Enzyme Source: Recombinant human DPP-4 or DPP-4 from biological samples like human plasma or Caco-2 cell lysates.[14]
-
Substrate: A chromogenic substrate such as Gly-Pro-p-nitroanilide (GP-pNA) or a fluorogenic substrate like Gly-Pro-7-amido-4-methylcoumarin (GP-AMC) is used.[6][14]
-
Protocol:
-
The DPP-4 enzyme is pre-incubated with varying concentrations of the inhibitor (e.g., Trelagliptin) in an appropriate assay buffer (e.g., HEPES).[22]
-
The enzymatic reaction is initiated by adding the substrate.
-
The plate is incubated at 37°C for a defined period (e.g., 30-60 minutes).[6][14]
-
The product formation (p-nitroanilide or free AMC) is measured by absorbance or fluorescence, respectively, using a microplate reader.[6][14]
-
The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined by plotting inhibition versus inhibitor concentration.[23]
-
Enzyme Kinetic Analysis
To determine the mode of inhibition (e.g., competitive, non-competitive), initial velocity studies are performed.
-
Protocol: The initial rate of the enzymatic reaction is measured across a range of substrate concentrations at several fixed concentrations of the inhibitor.[14]
-
Data Analysis: The results are plotted in a Lineweaver-Burk (double-reciprocal) format (1/rate vs. 1/[substrate]). For competitive inhibition, this plot yields a series of lines that intersect on the y-axis.[13][14] The dissociation constant (Ki) can be calculated from these data. Slow-binding kinetics are evaluated by monitoring the time course of the reaction in the presence of the inhibitor.[14]
X-ray Crystallography
This technique is used to determine the three-dimensional structure of the inhibitor bound to the enzyme, providing definitive evidence of its binding mode.
-
Protocol:
-
The target protein (DPP-4) is expressed, purified, and crystallized.
-
The crystals are soaked with a solution containing the inhibitor (Trelagliptin) to form the enzyme-inhibitor complex.
-
The crystal is exposed to an X-ray beam, and the resulting diffraction pattern is collected.
-
The diffraction data are processed to generate an electron density map, from which the atomic coordinates of the complex are determined. The structure for Trelagliptin bound to human DPP-4 is available in the Protein Data Bank (PDB) with the accession code 5KBY.[12]
-
Conclusion
The mechanism of action of Trelagliptin is centered on its potent, selective, and sustained inhibition of the DPP-4 enzyme. Its character as a reversible, competitive inhibitor with uniquely slow dissociation kinetics allows for the effective elevation of active incretin hormone levels over an extended period.[10][11][12] This enhancement of the endogenous incretin system leads to glucose-dependent insulin secretion and glucagon suppression, providing effective glycemic control with a low risk of hypoglycemia.[1][18] These well-characterized molecular and pharmacological properties establish Trelagliptin as a valuable therapeutic option for T2DM, distinguished by its once-weekly administration profile.
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- 20. Efficacy and Safety of Once-Weekly Trelagliptin As Compared to Twice-Daily Vildagliptin in Indian Patients With Type 2 Diabetes Mellitus: A Randomized, Phase 3, Non-inferiority Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
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